RHO2 protein, Saccharomyces
Description
Overview of Ras-like GTPases and Their Cellular Roles
Ras-like GTPases are a large superfamily of proteins that act as molecular switches in a vast array of cellular processes. microbialcell.com They cycle between an active, GTP-bound state and an inactive, GDP-bound state. microbialcell.com This cycling is tightly regulated by two main classes of proteins: Guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation. microbialcell.com In their active state, Ras-like GTPases interact with downstream effector proteins to initiate signaling cascades that control cell growth, differentiation, proliferation, and apoptosis. microbialcell.com
In Saccharomyces cerevisiae, these small GTPases are central to processes like bud site selection and the development of cell polarity. The Ras family GTPase Rsr1/Bud1, along with its regulators, is crucial for determining the specific site for polarized growth. nih.govasm.org This initial step is then coupled to the assembly of the budding machinery, a process orchestrated by the Rho family GTPase Cdc42. nih.govasm.org
Classification and Diversity of Rho Family Proteins in Budding Yeast
The budding yeast Saccharomyces cerevisiae possesses six members of the Rho family of GTPases: RHO1, RHO2, RHO3, RHO4, RHO5, and CDC42. yeastgenome.orgnih.gov These proteins are involved in regulating the organization of the actin cytoskeleton and the biogenesis of the cell wall to ensure cell integrity during vegetative growth. mdpi.com
While there is some functional overlap, each Rho GTPase has distinct roles. RHO1 is essential for viability and is a key regulator of the cell wall integrity pathway. nih.govnih.gov RHO3 and RHO4 are involved in polarized growth and actin organization. nih.gov RHO5, an ortholog of mammalian RAC1, is implicated in the protein kinase C (Pkc1p)-dependent signal transduction pathway controlling cell integrity. yeastgenome.orgresearchgate.net CDC42 is essential for establishing cell polarity and organizing the actin cytoskeleton. nih.govmolbiolcell.org RHO2, the focus of this article, contributes to cell polarity, microtubule assembly, and cell wall organization. yeastgenome.orgontosight.ai
Table 1: Rho Family Proteins in Saccharomyces cerevisiae
| Protein | Essentiality | Primary Functions |
|---|---|---|
| RHO1 | Essential | Cell wall integrity, actin organization, bud formation nih.govnih.govembopress.org |
| RHO2 | Non-essential | Cell polarity, microtubule assembly, cell wall organization yeastgenome.orgnih.govontosight.ai |
| RHO3 | Non-essential | Polarized growth, actin polarization nih.govembopress.org |
| RHO4 | Non-essential | Polarized growth, actin polarization nih.govembopress.org |
| RHO5 | Non-essential | Cell integrity signaling, stress response yeastgenome.org |
| CDC42 | Essential | Establishment of cell polarity, actin organization nih.govmolbiolcell.orgembopress.org |
Historical Context of RHO2 Protein Discovery and Initial Characterization
The RHO2 gene was first identified and characterized along with RHO1 in 1987. nih.gov Through DNA sequence analysis, it was determined that the RHO1 and RHO2 proteins share 53% identity with each other and exhibit significant homology to the rho gene found in the marine snail Aplysia (70% and 57% identity, respectively). nih.gov Early gene inactivation studies revealed a crucial distinction between the two: RHO1 was found to be essential for cell viability, whereas RHO2 is a non-essential gene. nih.gov Despite the homology between the rho and ras gene families, it was discovered that RHO1 functions independently of the adenylate cyclase cAMP-dependent protein kinase cascade, suggesting distinct biochemical pathways for these two families of GTPases. nih.gov
Properties
CAS No. |
107898-35-1 |
|---|---|
Molecular Formula |
C6H4ClNO |
Synonyms |
RHO2 protein, Saccharomyces |
Origin of Product |
United States |
Molecular Architecture and Subcellular Dynamics of Rho2 Protein in Saccharomyces Cerevisiae
Genetic Locus and Transcriptional Regulation of RHO2
The RHO2 gene, systematically known as YNL090W, is located on chromosome XIV of the Saccharomyces cerevisiae genome. yeastgenome.org It encodes a protein of 192 amino acids with a predicted molecular weight of approximately 21.5 kDa. yeastgenome.org
The transcriptional regulation of RHO2 is complex and responsive to various cellular signals and environmental stresses. While a comprehensive understanding of all its regulatory elements is still developing, several key factors and conditions influencing its expression have been identified. For instance, the expression of RHO2 is influenced by the cell cycle and in response to stresses such as heat shock and exposure to certain chemicals. yeastgenome.orgrupress.orgnih.gov The regulation of RHO2 expression is part of a larger network of transcriptional control that allows the cell to adapt to changing conditions. nih.govucla.edu This network involves upstream activation sequences (UASs) and the binding of specific transcription factors that can either enhance or repress gene expression. nih.gov Notably, the transcription factors Msn2 and Msn4, which are involved in the general stress response, and Hsf1, the heat shock transcription factor, play roles in modulating the expression of genes involved in cell wall integrity, a process where RHO2 is functionally implicated. nih.gov
Protein Domain Organization and Conserved Motifs of RHO2 Protein
As a member of the Rho family of small GTPases, the RHO2 protein possesses a characteristic domain organization essential for its function as a molecular switch. This architecture is centered around a highly conserved G-domain (GTP-binding domain), which is responsible for binding guanine (B1146940) nucleotides (GTP and GDP) and for the intrinsic GTP hydrolysis activity.
The G-domain of Rho GTPases, including RHO2, contains several conserved motifs that are critical for its function. ppjonline.org These motifs are directly involved in nucleotide binding and the conformational changes that accompany the switch between the active (GTP-bound) and inactive (GDP-bound) states.
Key Conserved Motifs in Rho GTPases:
P-loop (Phosphate-binding loop): Also known as the Walker A motif, this sequence is crucial for binding the β- and γ-phosphates of GTP and GDP.
Switch I and Switch II regions: These regions undergo significant conformational changes upon GTP binding, allowing the protein to interact with downstream effectors. The Switch I region is also involved in coordinating the Mg2+ ion, which is essential for nucleotide binding and hydrolysis.
G-motifs (G1-G5): These are a series of five conserved sequence elements (G1 to G5) that define the guanine nucleotide-binding pocket and are characteristic of the Ras superfamily of GTPases.
The C-terminus of the RHO2 protein contains a hypervariable region and a CAAX box motif. The CAAX box is a four-amino-acid sequence (Cysteine-Aliphatic-Aliphatic-Any amino acid) that signals for post-translational lipid modifications, which are crucial for membrane localization and function. nih.govmolbiolcell.org
Subcellular Localization Patterns of RHO2 Protein
The proper function of RHO2 is intrinsically linked to its precise localization within the cell. Like many other Rho GTPases, RHO2 is primarily associated with cellular membranes, where it can interact with its regulators and downstream effectors to control localized cellular processes. yeastgenome.org
Association with Plasma Membrane and Cell Periphery
RHO2 is predominantly localized to the plasma membrane and the cell periphery. yeastgenome.orgembopress.org This localization is essential for its role in signaling pathways that respond to extracellular stimuli and regulate the organization of the cell cortex. Under normal growth conditions, RHO2 is distributed relatively uniformly around the plasma membrane. researchgate.netroyalsocietypublishing.org However, its distribution can become more clustered in response to specific stresses, such as osmotic shock. researchgate.netroyalsocietypublishing.org This dynamic relocalization suggests that RHO2 is part of a responsive system that can be rapidly reorganized to address cellular needs.
Dynamic Localization at Sites of Polarized Cell Growth (e.g., incipient bud sites, bud tips, mating projections)
A hallmark of RHO2 function is its dynamic accumulation at sites of polarized cell growth. During the budding cycle of Saccharomyces cerevisiae, cell growth is directed to specific locations on the cell surface. RHO2, along with its regulators, localizes to these sites to control the cytoskeletal rearrangements and targeted secretion necessary for bud emergence and development.
Specifically, RHO2 has been observed to localize to:
Incipient bud sites: The location on the mother cell where a new bud will form. nih.govnih.gov
Tips of small buds: The primary site of growth in newly formed buds. nih.govnih.gov
Mating projections (shmoos): The polarized growth structures that form in response to mating pheromone. nih.govnih.gov
This polarized localization is not static but changes in concert with the cell cycle and developmental programs. The concentration of RHO2 at these active growth sites underscores its role in orchestrating the machinery required for morphogenesis. nih.govnih.gov This is in line with the localization patterns of other key polarity factors like Cdc42 and Rho1. yeastgenome.org The guanine nucleotide exchange factor (GEF) Rom2p, which acts on both Rho1p and Rho2p, also localizes to these sites of polarized growth, further highlighting the spatial control of Rho GTPase activation. nih.govnih.gov
Mechanisms of Membrane Targeting, including Lipid Modifications
The association of RHO2 with the plasma membrane is not a passive process but is actively mediated by a series of post-translational lipid modifications at its C-terminus. These modifications increase the hydrophobicity of the protein, facilitating its insertion into the lipid bilayer.
The primary lipid modifications for RHO2 are:
Farnesylation: This is a type of prenylation where a 15-carbon farnesyl group is attached to the cysteine residue of the C-terminal CAAX box. molbiolcell.org This modification is catalyzed by the farnesyltransferase Cpp1. molbiolcell.org
Palmitoylation: Following farnesylation, RHO2 undergoes palmitoylation, the reversible attachment of a 16-carbon palmitic acid to a cysteine residue located just upstream of the CAAX box. nih.govnih.gov In Schizosaccharomyces pombe, a related yeast, Rho2 is palmitoylated at cysteine-196. nih.govnih.gov This modification is critical for the specific targeting of RHO2 to the plasma membrane. nih.govnih.gov
The combination of farnesylation and palmitoylation ensures the stable and specific association of RHO2 with the plasma membrane. nih.govnih.gov While farnesylation provides an initial membrane anchor, palmitoylation appears to be the key determinant for its specific localization to the plasma membrane, as opposed to other internal membranes. nih.govnih.gov Artificial targeting of RHO2 to the plasma membrane can bypass the requirement for palmitoylation, indicating that the primary role of this modification is indeed membrane localization. nih.govnih.gov Additionally, electrostatic interactions between a polybasic region near the C-terminus and acidic phospholipids (B1166683) in the plasma membrane, such as phosphatidylserine (B164497) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), may further contribute to its membrane association and spatial regulation. nih.govresearchgate.netbiologists.com
Post-Translational Modifications of RHO2 Protein
Beyond the crucial lipid modifications required for membrane targeting, RHO2, like most cellular proteins, is subject to other post-translational modifications (PTMs) that can regulate its activity, stability, and interactions with other proteins. reactome.orgnih.govreactome.org While the study of RHO2 PTMs is an ongoing area of research, several types of modifications are known to occur on Rho family GTPases and are likely to play a role in regulating RHO2 function.
Known and Potential Post-Translational Modifications of RHO2:
| Modification | Description | Potential Regulatory Role |
| Farnesylation | Covalent attachment of a 15-carbon farnesyl pyrophosphate to the C-terminal cysteine. molbiolcell.org | Essential for initial membrane association. molbiolcell.org |
| Palmitoylation | Reversible attachment of a 16-carbon palmitate to a cysteine near the C-terminus. nih.govnih.govfrontiersin.org | Critical for specific targeting to the plasma membrane and for proper signaling. nih.govnih.gov |
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | Can modulate protein activity, localization, and protein-protein interactions. Specific phosphorylation sites on RHO2 and their functional consequences are an active area of investigation. |
| Ubiquitination | Covalent attachment of one or more ubiquitin molecules. | Can target the protein for degradation by the proteasome or serve as a non-proteolytic signal in various cellular processes. |
The interplay of these modifications provides a sophisticated mechanism for the fine-tuning of RHO2 activity in response to diverse cellular signals, ensuring that its function is tightly controlled in both space and time.
Palmitoylation and its Role in Membrane Targeting and Signaling
A critical aspect of RHO2 function is its localization to the plasma membrane, a process governed by post-translational lipid modifications. molbiolcell.org RHO2 undergoes a two-step lipid modification process involving both farnesylation and palmitoylation. This dual modification is crucial for its stable association with the plasma membrane and subsequent signaling activities.
The process begins with farnesylation, a type of prenylation where a farnesyl pyrophosphate group is attached to a cysteine residue within the C-terminal CAAX box motif of the protein. molbiolcell.org Following farnesylation, RHO2 undergoes palmitoylation, the attachment of a 16-carbon palmitate molecule. This modification serves to further anchor the protein to the cytoplasmic face of cellular membranes.
Research in the related fission yeast, Schizosaccharomyces pombe, has provided significant insights into the role of these modifications for Rho2. It has been demonstrated that farnesylated Rho2 is subsequently palmitoylated, and this dual modification is essential for its specific targeting to the plasma membrane. ontosight.ai Experiments have shown that the control of morphogenesis and signaling to the cell integrity mitogen-activated protein kinase (MAPK) pathway by Rho2 is strictly dependent on its plasma membrane localization. ontosight.ai Artificial targeting of Rho2 to the plasma membrane can even bypass the requirement for palmitoylation to initiate signaling. ontosight.ai
| Modification | Enzyme Family | Role in RHO2 Function | Consequence of Disruption |
|---|---|---|---|
| Farnesylation | Farnesyltransferase | Initial membrane association | Impaired membrane localization and subsequent palmitoylation |
| Palmitoylation | Protein Acyltransferases (PATs) | Stable plasma membrane anchoring and signaling | Mislocalization from the plasma membrane, loss of signaling to cell integrity pathway |
Phosphorylation Events and Their Regulatory Implications
While RHO2 is a key upstream regulator of signaling pathways that involve extensive phosphorylation cascades, direct evidence for the regulation of RHO2 itself by phosphorylation in Saccharomyces cerevisiae is not prominently documented in current scientific literature. A review of Rho GTPases in the closely related fission yeast notes that there is currently no evidence that these proteins are regulated by direct phosphorylation. mdpi.com
However, the signaling network in which RHO2 operates is heavily influenced by phosphorylation. For instance, the activation of RHO2 is mediated by the guanine nucleotide exchange factor Rom2p, which is part of a signaling cascade initiated by the TOR2 protein kinase. string-db.org Furthermore, studies in fission yeast have shown that RHO2 acts upstream of the Pck2 protein kinase C homolog, stimulating the phosphorylation of the Pmk1 MAPK. molbiolcell.org This indicates that while RHO2 may not be a direct target of phosphorylation, its activity is intricately linked to the phosphorylation state of both its upstream activators and downstream effectors.
The regulation of Rho GTPase signaling can also occur through the phosphorylation of their regulatory proteins. For example, the Rho1p GEF, Tus1p, is phosphorylated by the Cln2p/Cdc28p cyclin-dependent kinase, which in turn regulates Rho1p activation. molbiolcell.org While this specific example pertains to Rho1p, it highlights a general mechanism by which Rho GTPase signaling can be controlled through phosphorylation events targeting their GEFs or GAPs.
| Protein | Involvement in RHO2 Signaling | Known Phosphorylation Status | Reference |
|---|---|---|---|
| Rom2p (GEF) | Activates RHO2 by promoting GDP-GTP exchange. | Activated by the TOR2 protein kinase pathway. | string-db.org |
| Bem2p (GAP) | Inactivates RHO2 by stimulating GTP hydrolysis. | Not specified as phosphorylated in the context of RHO2 regulation in the provided search results. | yeastgenome.org |
| Pck2p (Downstream Effector in S. pombe) | Activated by RHO2 to signal to the cell integrity pathway. | Phosphorylates downstream targets like Pmk1 MAPK. | molbiolcell.org |
Intracellular Regulatory Mechanisms Governing Rho2 Protein Activity in Saccharomyces Cerevisiae
Fundamental Principles of Guanine (B1146940) Nucleotide Cycling (GDP-GTP Cycle)
Like all Rho family members, the RHO2 protein functions as a molecular switch, cycling between two conformational states: an inactive form bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active form bound to guanosine triphosphate (GTP). nih.govdoi.org In its GTP-bound state, Rho2p can interact with downstream effector proteins to initiate signaling cascades. nih.govresearchgate.net The transition between these states is a tightly regulated process known as the GDP-GTP cycle.
The intrinsic rate of GDP dissociation and GTP hydrolysis by Rho GTPases is very slow. nih.gov Therefore, the cellular regulation of the Rho2p switch is critically dependent on accessory proteins that catalyze these transitions. Guanine Nucleotide Exchange Factors (GEFs) activate the protein by promoting the release of bound GDP, which allows the more abundant cytosolic GTP to bind in its place. nih.govdoi.org Conversely, GTPase-Activating Proteins (GAPs) inactivate the protein by dramatically accelerating its intrinsic ability to hydrolyze the bound GTP to GDP and inorganic phosphate (B84403). nih.govdoi.org This rapid cycling allows the cell to precisely control the timing and location of Rho2p activity in response to various cellular signals. A third class of regulators, Guanine Nucleotide Dissociation Inhibitors (GDIs), can sequester the inactive, GDP-bound form of Rho GTPases in the cytosol, preventing their activation and localization to membranes. nih.govresearchgate.net
Regulation by Guanine Nucleotide Exchange Factors (GEFs)
The activation of Rho2p is mediated by specific GEFs that facilitate the exchange of GDP for GTP. In S. cerevisiae, the primary GEFs implicated in the regulation of the Rho1p/Rho2p subgroup are Rom1p and Rom2p.
Rom1p and Rom2p have been identified as GEFs for Rho1p and are also genetically and functionally linked to Rho2p. researchgate.netembopress.orgnih.govnih.gov Both Rom1p and Rom2p contain a Dbl-homology (DH) domain, which is the catalytic domain responsible for GEF activity, and a Pleckstrin-homology (PH) domain, which is often involved in protein localization and interactions. researchgate.netembopress.orgnih.govnih.gov While much of the direct biochemical evidence has focused on their activity towards Rho1p, genetic evidence strongly supports their role in activating Rho2p. embopress.org Specifically, the overexpression of the RHO2 gene can suppress the temperature-sensitive growth defects observed in yeast cells with a deletion of the ROM2 gene. researchgate.netembopress.orgnih.gov This suppression indicates that increased levels of Rho2p can compensate for the reduced GEF activity, placing Rom2p upstream as an activator of Rho2p. Rom2p itself localizes to sites of polarized cell growth, such as incipient bud sites, which is consistent with the localization and function of active Rho proteins. nih.gov
Rom1p and Rom2p exhibit a significant degree of functional redundancy. While cells with a deletion of the ROM1 gene are viable and cells with a deletion of ROM2 show a temperature-sensitive growth phenotype, the double deletion of both ROM1 and ROM2 is lethal. researchgate.netembopress.orgnih.gov This synthetic lethality demonstrates that their functions in activating essential Rho GTPase signaling, primarily through Rho1p, are overlapping and crucial for cell viability. researchgate.netnih.gov The phenotypes of the double mutant, including growth arrest and cell lysis, are similar to those of cells lacking Rho1p. embopress.orgnih.gov
Despite this redundancy, there is evidence for specialization. The different phenotypes of the single mutants suggest that Rom2p plays a more significant role under normal conditions or that the two proteins are subject to different regulatory inputs. researchgate.netnih.gov Their interaction with Rho2p is part of a broader regulatory network where they activate both Rho1p and Rho2p to control pathways related to cell wall integrity and actin organization.
Regulation by GTPase-Activating Proteins (GAPs)
The inactivation of Rho2p is accomplished through the action of GAPs, which accelerate the hydrolysis of GTP to GDP, thereby terminating the signal. Several GAPs have been identified in yeast that act on the Rho family of proteins.
Bem2p is a prominent Rho-GAP in S. cerevisiae that has been shown to act on multiple Rho GTPases, including Rho1p, Rho2p, Rho4p, and Cdc42p. nih.govnih.gov Its role is critical for regulating morphogenesis and the cell integrity pathway. nih.gov As a GAP for Rho2p, Bem2p functions to downregulate its activity, ensuring that signaling is terminated appropriately. The deletion of BEM2 has been linked to resistance to the fungicide fludioxonil, a phenotype that is not observed with deletions of several other Rho GAP genes, suggesting a specific role for Bem2p in particular signaling pathways. nih.gov Bem2p is a large protein with its Rho-GAP domain located at the C-terminus. nih.gov Interestingly, Bem2p also possesses a GAP-independent function related to the morphogenesis checkpoint, indicating its involvement in multiple cellular processes through distinct mechanisms. nih.govresearchgate.net
Sac7p: Along with Bem2p, Sac7p is a key GAP for Rho1p and negatively regulates the Pkc1p-MAP kinase cell integrity pathway. nih.gov
Bag7p: Bag7p shows some functional redundancy with Sac7p in the regulation of actin organization by Rho1p.
Lrg1p: Lrg1p acts as a highly specialized GAP for Rho1p. nih.gov Its primary role is to negatively regulate Rho1p's function as an activator of 1,3-beta-glucan synthase, a key enzyme in cell wall synthesis. nih.gov Unlike Bem2p and Sac7p, Lrg1p does not appear to regulate the Pkc1p-MAP kinase cascade, demonstrating that different GAPs can control distinct downstream effector pathways of the same GTPase. nih.gov
Rga2p: In S. cerevisiae, Rga2 is known to act as a GAP for Cdc42. nih.gov While a protein named Rga2 in the fission yeast S. pombe is a negative regulator of Rho2, the primary characterized target in budding yeast is different. nih.gov
This specificity among GAPs allows for fine-tuned control over the various cellular processes regulated by the Rho family, including Rho2p. The specific contribution of each of these GAPs to the direct inactivation of Rho2p in vivo remains an area of detailed investigation, with Bem2p being the most clearly implicated. nih.gov
Regulatory Proteins of RHO2
| Regulator | Type | Primary Function | Target(s) |
| Rom1p | GEF | GDP/GTP exchange, activation | Rho1p, Rho2p |
| Rom2p | GEF | GDP/GTP exchange, activation | Rho1p, Rho2p |
| Bem2p | GAP | GTP hydrolysis, inactivation | Rho1p, Rho2p, Rho4p, Cdc42p |
| Sac7p | GAP | GTP hydrolysis, inactivation | Rho1p |
| Bag7p | GAP | GTP hydrolysis, inactivation | Rho1p |
| Lrg1p | GAP | GTP hydrolysis, inactivation | Rho1p |
| Rga2p | GAP | GTP hydrolysis, inactivation | Cdc42p |
Modulatory Role of Guanine Nucleotide Dissociation Inhibitors (GDIs) in Saccharomyces cerevisiae
Guanine Nucleotide Dissociation Inhibitors (GDIs) are crucial regulatory proteins that modulate the activity of Rho family GTPases. wikipedia.org In Saccharomyces cerevisiae, the sole Rho GDI, Rdi1p, plays a significant role in controlling the function of these molecular switches. nih.gov GDIs function by binding to the GDP-bound, inactive form of Rho GTPases. nih.gov This interaction serves multiple regulatory purposes: it inhibits the dissociation of GDP, thus preventing activation; it sequesters the GTPase in the cytosol, preventing its localization to the membrane where it would exert its function; and it protects the hydrophobic C-terminal prenyl group of the GTPase from the aqueous environment. wikipedia.orgnih.gov
However, research into the regulatory network of Rdi1p has revealed a notable specificity in its interactions with the various Rho proteins in yeast. Contrary to what might be expected of a sole GDI, Rdi1p does not regulate all Rho GTPases. Specifically, comprehensive studies have demonstrated that Rdi1p does not form a complex with RHO2p. nih.gov
Selective Interaction of Rdi1p with Rho Family GTPases
Detailed biochemical and genetic analyses in S. cerevisiae have shown that Rdi1p's regulatory action is limited to a specific subset of the Rho family. Rdi1p physically interacts with and extracts Cdc42p, Rho1p, and Rho4p from cellular membranes, thereby controlling their spatial distribution and activity. nih.gov In stark contrast, Rdi1p shows no binding affinity for RHO2p, Rho3p, or Rho5p. nih.gov This selectivity suggests that the regulation of RHO2p activity is governed by mechanisms independent of GDI-mediated sequestration and extraction from the membrane. The lack of interaction is a critical finding, indicating that the cycling of RHO2p between active and inactive states relies on other regulatory factors, such as specific Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).
The table below summarizes the documented binding specificity of Rdi1p for the different Rho family GTPases present in Saccharomyces cerevisiae, based on co-immunoprecipitation and membrane extraction assays. nih.govnih.gov
Table 1: Rdi1p Interaction Profile with Saccharomyces cerevisiae Rho GTPases
| Rho GTPase | Binds to Rdi1p | Rdi1p-Mediated Membrane Extraction |
|---|---|---|
| Cdc42p | Yes | Yes |
| Rho1p | Yes | Yes |
| RHO2p | No | No |
| Rho3p | No | No |
| Rho4p | Yes | Yes |
| Rho5p | No | No |
Distinct Regulatory Mechanisms for Interacting Rho Proteins
Further investigation has revealed that Rdi1p employs distinct regulatory strategies for the Rho proteins it does bind. nih.gov
Cdc42p and Rho1p: Rdi1p forms a stable, soluble complex with Cdc42p and Rho1p, effectively sequestering them in the cytoplasm and preventing their association with the plasma membrane. nih.govnih.gov This interaction is dynamic and can be disrupted by the p21-activated kinase (PAK) Cla4p, which can phosphorylate components of the complex, leading to the release of the GTPase and allowing for its localized activation. nih.gov
Rho4p: The interaction between Rdi1p and Rho4p follows a different path. While Rdi1p does extract Rho4p from the membrane, this action targets Rho4p for degradation. This process involves the proteasome and vacuolar proteases, indicating that for Rho4p, Rdi1p acts as a facilitator of protein turnover rather than simply as a sequestering agent. nih.gov
Functional Contributions of Rho2 Protein to Saccharomyces Cerevisiae Cellular Processes
Orchestration of Cell Wall Integrity and Biogenesis
The fungal cell wall is a dynamic structure crucial for maintaining cell shape and protecting against environmental stresses. nih.govcshmonographs.org RHO2 is a key player in the complex signaling pathways that govern the synthesis and remodeling of this essential barrier. nih.gov
Contribution to Cell Wall Construction and Maintenance
RHO2 is implicated in the biogenesis of the yeast cell wall. nih.gov While the essential Rho GTPase, Rho1, is the primary regulator of β-(1,3)-glucan synthesis, a major component of the cell wall, evidence suggests that Rho proteins, including RHO2, are involved in the broader processes of cell wall construction. nih.govasm.org Overexpression of RHO2 has been observed to influence cell wall thickness, indicating its role in modulating the deposition of cell wall material. nih.govnih.gov This function is critical for the normal growth and development of the yeast cell, ensuring the structural integrity of the cell envelope. researchgate.net
Modulation of Actin Cytoskeleton Organization and Dynamics
The actin cytoskeleton, a dynamic network of filaments, is fundamental to numerous cellular processes in yeast, including cell polarity, endocytosis, and cytokinesis. nih.govnih.gov RHO2 is one of the Rho family GTPases that regulate the organization and rearrangement of this critical cellular scaffolding. nih.gov
Influence on Cortical Actin Patch Distribution
Cortical actin patches are dynamic structures associated with the plasma membrane that are crucial for endocytosis and polarized cell growth. nih.govsemanticscholar.org Their distribution is tightly regulated throughout the cell cycle, concentrating at sites of active growth, such as the incipient bud site and the tips of growing buds. nih.govnih.gov RHO2 signaling has been shown to be important for the proper polarization of these cortical actin patches. nih.gov Overexpression of components of the RHO2 signaling pathway can partially restore the polarized distribution of cortical actin patches in cells with a compromised actin cytoskeleton, suggesting a direct role for RHO2 in guiding the localization of these structures to sites of polarized growth. nih.gov
Essentiality and Redundancy in Polarized Cell Growth and Morphogenesis
Polarized cell growth is a fundamental process in the yeast life cycle, enabling budding, mating, and filamentous growth. core.ac.uknih.govoup.com This process requires the precise spatial and temporal coordination of cell wall synthesis and actin cytoskeleton dynamics. While RHO2 is not an essential gene, its deletion can lead to subtle defects in cell morphology and polarity, particularly under stressful conditions. yeastgenome.orgnih.gov
Role in Bud Formation and Bud Emergence
RHO2 plays a significant role in the establishment of cell polarity, a process essential for bud formation in yeast. yeastgenome.org The localization of key regulatory proteins provides insight into this function. For instance, Rom2p, a guanine (B1146940) nucleotide exchange factor for Rho2p, is found at sites of polarized cell growth, including incipient bud sites and the tips of small buds. nih.gov This localization suggests a role for the activation of Rho2p at these specific locations to initiate and guide the growth of the new bud. In haploid Saccharomyces cerevisiae strains, glucose depletion triggers invasive growth, which involves a shift in budding pattern from axial to unipolar-distal. nih.gov This change in budding pattern is a critical foraging response. nih.gov
Studies have shown that proteins required for bipolar budding in diploid cells are also necessary for this haploid invasive growth. nih.gov The proper establishment of cell polarity ensures that the bud emerges at the correct site and that the necessary cellular components are directed towards the growing daughter cell. biologists.com While Rho1p is well-established as a key regulator of bud formation, Rho2p also contributes to the intricate network of proteins that govern this process. nih.gov
Contribution to Mating Projection Formation
The process of mating in Saccharomyces cerevisiae involves the formation of a mating projection, also known as a "shmoo," which is a polarized growth structure that extends towards a potential mating partner. wikipedia.orgyoutube.com This process is initiated by the binding of mating pheromones to cell surface receptors, which activates a signal transduction cascade. youtube.com
Evidence suggests that RHO2 is involved in this morphogenetic event. The regulator of Rho2p, Rom2p, localizes to the tips of these mating projections. nih.gov Furthermore, cells with a deletion of the ROM2 gene exhibit defects in forming normal mating projections after being exposed to pheromones. nih.gov This indicates that the Rom2p-Rho2p signaling pathway is important for the polarized growth required to form a functional mating projection. The formation of these projections shares key characteristics with hyphal growth, including the presence of a Spitzenkörper-like structure at the growing tip. nih.gov The proper morphology of these projections is crucial for successful cell fusion during mating. biologists.com
Participation in Cytokinesis and Septum Formation
Cytokinesis is the final stage of cell division, where the cytoplasm of a single cell is divided to form two daughter cells. In yeast, this process involves the formation of a contractile actomyosin (B1167339) ring and the synthesis of a septum, a new cell wall that separates the two cells. nih.govnih.gov Rho GTPases are critically involved in coordinating these events. mdpi.com
In the related fission yeast Schizosaccharomyces pombe, a GFP-Rho2 fusion protein has been observed to localize at the septation site, directly implicating it in this process. biologists.comnih.gov In Saccharomyces cerevisiae, while Rho1p is a primary regulator of septum formation, Rho2p also contributes to this essential process. mdpi.com The proper assembly and constriction of the contractile ring, coupled with the synthesis of the septum, are vital for maintaining cell integrity and ensuring the viability of the daughter cells. nih.govmdpi.com The process of septum assembly is complex, involving the sequential recruitment of various components to the bud neck. nih.gov
Interplay with Microtubule Cytoskeletal Functions
The microtubule cytoskeleton is a dynamic network of protein filaments that is essential for a wide range of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. nih.gov RHO2 has been shown to have functional connections with the microtubule network in Saccharomyces cerevisiae.
Involvement in Microtubule Assembly and Dynamics
Several lines of evidence suggest a role for RHO2 in microtubule assembly and dynamics. yeastgenome.org Deletion of the RHO2 gene leads to an increased sensitivity to benomyl, a microtubule-depolymerizing drug. yeastgenome.org This hypersensitivity indicates that cells lacking RHO2 are less able to cope with microtubule destabilization, suggesting that RHO2 may contribute to the normal assembly or stability of microtubules. The microtubule cytoskeleton is crucial for the formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis. biorxiv.org
Genetic Linkages with Microtubule-Associated Proteins (e.g., Cik1p, Kar3p)
Strong genetic interactions have been identified between RHO2 and genes encoding microtubule-associated proteins. Specifically, the overexpression of RHO2 can suppress the temperature-sensitive growth defects of strains with deletions in CIK1 or KAR3. yeastgenome.orgnih.gov Cik1p and Kar3p are proteins that interact to form a microtubule motor complex involved in various microtubule-based processes, including karyogamy and meiosis. nih.govnih.gov This genetic suppression suggests that increased RHO2 activity can compensate for the functional defects caused by the absence of these microtubule-associated proteins, further strengthening the link between RHO2 and microtubule function. nih.gov
| Genetic Interaction | Phenotype of Mutant | Effect of RHO2 Overexpression |
| cik1Δ | Temperature-sensitive growth defect | Suppression of temperature sensitivity |
| kar3Δ | Temperature-sensitive growth defect | Suppression of temperature sensitivity |
Engagement in Cellular Stress Response Mechanisms
Saccharomyces cerevisiae possesses intricate signaling pathways to respond and adapt to various environmental stresses, such as osmotic stress, thermal stress, and oxidative stress. nih.gov The RHO2 signaling pathway appears to play a role in these stress response mechanisms.
Overexpression of RHO2 and other components of its signaling pathway, including ROM1, ROM2, SMY1, and SYP1, can correct the caffeine (B1668208) and sodium chloride (NaCl) sensitivity observed in profilin-deficient (pfy1Δ) cells. nih.gov This suggests that the RHO2 pathway can mitigate the effects of certain chemical stresses. Furthermore, Rom2p, a GEF for Rho2p, has been shown to mediate stress responses, potentially through the Ras-cAMP pathway. researchgate.net The general stress response in yeast is mediated by protein kinase A and allows the cell to cope with a variety of adverse conditions. nih.gov The ability to mount an effective stress response is crucial for survival in fluctuating environments. microbialcell.comnih.gov
| Stress Condition | Phenotype of pfy1Δ cells | Effect of Overexpressing RHO2 Pathway Components |
| Caffeine | Sensitivity | Correction of sensitivity |
| NaCl | Sensitivity | Correction of sensitivity |
Response to Temperature Stress
The direct role of the RHO2 protein in the general temperature stress response of wild-type Saccharomyces cerevisiae is not extensively documented. However, there is indirect evidence suggesting its involvement in cellular processes that are crucial for survival at non-optimal temperatures, particularly through its connection to microtubule stability.
Disruption of the ROM2 gene, which encodes a GDP/GTP exchange factor for both Rho1p and Rho2p, results in temperature-sensitive growth defects at both low (11°C) and high (37°C) temperatures. This suggests that the signaling pathway involving RHO2 is important for cellular function across a range of temperatures.
Furthermore, a significant genetic interaction has been observed between RHO2 and genes encoding microtubule-associated proteins. Overexpression of RHO2 has been shown to suppress the temperature-sensitive growth defects of mutants lacking CIK1 or KAR3. Cik1p and Kar3p are both involved in microtubule-based processes, including nuclear fusion and mitosis. The ability of excess RHO2 to compensate for the loss of these proteins at elevated temperatures points towards a role for RHO2 in maintaining microtubule-dependent functions under thermal stress.
It is important to note that deletion of the RHO2 gene itself does not appear to confer a classic temperature-sensitive phenotype under standard laboratory conditions. This suggests that its role in temperature stress response may be redundant or become critical only when other components of the microtubule machinery are compromised.
The table below summarizes the key findings related to RHO2 and temperature stress.
| Condition | Observation | Implication |
| Deletion of ROM2 (GEF for RHO2) | Temperature-sensitive growth at 11°C and 37°C | The RHO2 signaling pathway is important for growth at non-optimal temperatures. |
| Overexpression of RHO2 in cik1Δ or kar3Δ mutants | Suppression of temperature-sensitive growth defects | RHO2 is involved in microtubule-dependent processes that are essential at elevated temperatures. |
| Deletion of RHO2 | No reported temperature-sensitive phenotype in wild-type background | RHO2's role in temperature stress may be redundant or specific to certain genetic backgrounds. |
Sensitivity to Microtubule Depolymerizing Agents (e.g., Benomyl)
A well-established functional contribution of RHO2 is its role in the cellular response to microtubule-depolymerizing agents, such as benomyl. Deletion of the RHO2 gene renders Saccharomyces cerevisiae cells more sensitive to the toxic effects of benomyl. This heightened sensitivity indicates that RHO2 is involved in processes that either stabilize microtubules or mitigate the damage caused by their depolymerization.
Benomyl is a fungicide that disrupts microtubule structures, leading to defects in crucial cellular processes like nuclear division and chromosome segregation. The increased sensitivity of rho2Δ mutants suggests that RHO2 contributes to the maintenance of microtubule integrity, and in its absence, the microtubule network is more susceptible to disruption by benomyl. This function is consistent with the broader role of RHO2 in microtubule assembly and organization.
The following table details the observed phenotype of RHO2 deletion mutants in the presence of benomyl.
| Genotype | Phenotype in the presence of Benomyl | Implication |
| rho2Δ | Increased sensitivity | RHO2 is required for normal resistance to microtubule depolymerization by benomyl, likely through its role in microtubule stability. |
| Wild-type | Normal sensitivity | Basal levels of RHO2 are sufficient for the normal cellular response to benomyl. |
Other Environmental Stress Adaptations
Current scientific literature does not provide strong, direct evidence linking the RHO2 protein to other major environmental stress responses in Saccharomyces cerevisiae, such as osmotic stress or oxidative stress. While Rho GTPases, in general, are known to be involved in a wide array of signaling pathways that respond to environmental cues, the specific role of RHO2 in these particular stress adaptations remains to be elucidated.
Extensive studies on the yeast response to osmotic stress have detailed the central role of the High Osmolarity Glycerol (HOG) pathway, and there is no clear indication of RHO2's involvement in this signaling cascade. Similarly, the cellular defense against oxidative stress is orchestrated by a complex network of antioxidant enzymes and transcription factors, and a direct regulatory or functional role for RHO2 in this network has not been established.
It is possible that RHO2 has subtle or redundant functions in these stress responses that have yet to be uncovered. Future research, perhaps through large-scale genetic interaction screens or proteomic analyses under specific stress conditions, may reveal a more direct role for RHO2 in adapting to a broader range of environmental challenges.
Rho2 Protein Involvement in Signal Transduction Networks in Saccharomyces Cerevisiae
Upstream Signaling Pathways and Environmental Cues Activating RHO2 Protein
The Rho family of small GTPases, including RHO2, function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. royalsocietypublishing.org This cycle is tightly regulated by upstream signaling pathways that respond to both internal and external cues. In Saccharomyces cerevisiae, RHO2 is a nonessential homolog of RHO1 and is involved in controlling bud growth, actin cytoskeleton organization, and cell wall integrity. nih.govasm.org Its activation is a critical step in translating environmental signals into cellular responses, particularly those related to morphogenesis. The activation process is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP. royalsocietypublishing.orgnih.gov
Role of Phosphatidylinositol Kinases (e.g., TOR2) in RHO2 Protein Activation
A key upstream regulator of RHO2 is the phosphatidylinositol kinase homolog TOR2. nih.govnih.gov TOR2 possesses two essential functions: one, shared with its homolog TOR1, is involved in mediating protein synthesis and cell cycle progression, while the second, unique to TOR2, is the cell-cycle-dependent organization of the actin cytoskeleton. nih.gov It is this second function that connects TOR2 to the RHO GTPase signaling network.
Research has demonstrated that TOR2 signals to the actin cytoskeleton through a GTPase switch that includes RHO1 and RHO2. nih.gov The activation of this switch is mediated by the GDP/GTP exchange factor (GEF) Rom2p. nih.gov Studies have shown that the exchange activity of Rom2p is diminished in tor2 mutants. nih.gov Furthermore, overexpression of RHO2 can suppress mutations in TOR2, indicating a functional link between these proteins. nih.govnih.gov This suggests a signaling cascade where TOR2 activates Rom2p, which in turn acts as a GEF for RHO1 and RHO2, promoting their GTP-bound, active state. nih.gov The mechanism of Rom2p activation by TOR2 may involve the pleckstrin homology (PH) domain of Rom2p. nih.gov
Integration of External Stimuli for Morphogenetic Control
Yeast cells undergo morphogenetic transitions in response to a variety of extracellular cues, such as nutrient availability and cell wall stress. nih.govmolbiolcell.org The RHO2 protein, as part of the broader Rho-GTPase network, plays a role in integrating these external signals to ensure proper cell polarity and morphogenesis. nih.gov The Cell Wall Integrity (CWI) pathway, in which RHO2 participates, is a primary mechanism for responding to environmental challenges that threaten the cell wall's structure. nih.govnih.gov
Cell surface sensors, such as Wsc1 and Mid2, detect changes in the cell wall and transmit these signals to the Rho GTPases via their GEFs, primarily Rom2p. apsnet.orgoup.com While RHO1 is considered the principal regulator of the CWI pathway, RHO2 is partially redundant with RHO1 and contributes to these processes. nih.gov This system allows the cell to perceive various forms of stress—such as heat shock, osmotic changes, or the action of antifungal agents—and initiate a coordinated response that includes reinforcing the cell wall and reorganizing the actin cytoskeleton, processes in which active RHO2 is involved. nih.govnih.gov
Identification and Characterization of Downstream Effector Proteins
Once activated, GTP-bound RHO2 interacts with and modulates the activity of various downstream effector proteins to execute its cellular functions. These effectors translate the GTPase signal into specific actions, such as the reorganization of the cytoskeleton and the activation of signaling cascades that control gene expression and cell wall synthesis. reactome.org
Activation of Protein Kinase C (Pkc1) Pathway
A primary downstream effector of the Rho GTPases RHO1 and RHO2 is Protein Kinase C 1 (Pkc1p). nih.govnih.gov Pkc1p is the sole protein kinase C homolog in budding yeast and is a central component of the CWI signaling pathway. nih.govresearchgate.net The activation of Pkc1p by GTP-bound Rho proteins is a critical step that initiates a downstream phosphorylation cascade. nih.gov Although RHO1 is the essential activator of Pkc1p, RHO2 shares this function, as overexpression of RHO2 can suppress certain defects associated with compromised TOR2-Pkc1p signaling. nih.gov This functional redundancy underscores RHO2's role in initiating the Pkc1p-mediated response to cell wall stress. nih.gov
Interaction with Formins (e.g., Bni1p, Bnr1p) and Actin Assembly
Formins are a family of proteins that play a crucial role in nucleating and elongating actin filaments, thereby organizing the actin cytoskeleton. nih.gov In S. cerevisiae, the formins Bni1p and Bnr1p are key regulators of actin cable formation. rupress.org These formins are downstream effectors of Rho family GTPases. nih.govembopress.org
Yeast two-hybrid studies have shown that Bni1p and Bnr1p interact with multiple Rho proteins. rupress.orgembopress.org While Bni1p has been identified as a potential target of Rho1p, Rho3p, and Rho4p, and Bnr1p interacts with Rho4p, the functional relationship with RHO2 is less direct. embopress.orgnih.gov However, it has been demonstrated that overexpressed Rho2p can compensate for the actin-polarizing function of Rho1p. rupress.org This suggests that while RHO2 may not be the primary activator of formins under normal conditions, it can contribute to formin-dependent actin assembly, likely by activating the same downstream pathways as RHO1 when its expression levels are elevated. rupress.orgsemanticscholar.org This function is critical for processes like bud formation and the establishment of cell polarity. nih.gov
| Rho Protein | Effector Protein | Function | Reference |
|---|---|---|---|
| RHO1, RHO2 | Pkc1p | Activation of the CWI MAPK cascade | nih.govnih.gov |
| RHO1 | Bni1p | Actin cable assembly, cell polarity | nih.gov |
| RHO4 | Bnr1p | Actin cable assembly | nih.govembopress.org |
| RHO2 (via overexpression) | Actin Cytoskeleton | Substitutes for RHO1 in actin polarization | rupress.org |
Role in Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., Cell Wall Integrity Pathway)
The activation of Pkc1p by RHO2 directly links it to a conserved Mitogen-Activated Protein Kinase (MAPK) cascade, which forms the core of the CWI pathway. nih.govapsnet.org This signaling module is crucial for maintaining cell integrity, especially during periods of polarized growth or in response to cell wall stress. researchgate.netresearchgate.net
The CWI MAPK cascade is a linear pathway consisting of Bck1 (a MEKK), the redundant pair of Mkk1/2 (MEKs), and finally Mpk1/Slt2 (the MAPK). nih.gov Pkc1p, once activated by RHO1 or RHO2, phosphorylates and activates Bck1, which in turn activates Mkk1/2, leading to the phosphorylation and activation of Mpk1. nih.gov Activated Mpk1 then translocates to the nucleus to regulate the activity of transcription factors, such as Rlm1 and the SBF complex (Swi4/Swi6), which control the expression of genes involved in cell wall biosynthesis and repair. nih.govapsnet.org Therefore, RHO2 is an upstream component that contributes to the transcriptional response to cell wall challenges. nih.gov
Crosstalk and Functional Interdependence with Other Rho GTPases
In Saccharomyces cerevisiae, the Rho family of small GTPases, comprising Rho1p, Rho2p, Cdc42p, Rho3p, and Rho4p, acts as a sophisticated network of molecular switches that govern the establishment and maintenance of cell polarity and cell integrity. embopress.org These proteins cycle between an active GTP-bound and an inactive GDP-bound state, a process tightly regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). While each Rho GTPase has distinct primary functions, their roles are often interconnected through shared regulators, common downstream effectors, and functional redundancy. This intricate crosstalk ensures the precise spatiotemporal coordination of complex cellular processes like budding, cell wall synthesis, and polarized secretion. RHO2 protein, although non-essential, is a key participant in this network, primarily through its interplay with RHO1, and its distinct functional relationships with CDC42, RHO3, and RHO4.
Interplay with RHO1 Protein in Cell Wall Integrity
The most significant functional relationship for RHO2 is its interplay with RHO1, the master regulator of the Cell Wall Integrity (CWI) signaling pathway. nih.gov RHO1 is an essential protein that controls the synthesis of β-1,3-glucan, a major structural component of the yeast cell wall, and also governs the organization of the actin cytoskeleton to support polarized growth. embopress.org
Research has firmly established that RHO2 is a non-essential homolog of RHO1 and shares partial functional redundancy with it. nih.govnih.gov This redundancy is evident from dosage suppression studies, where overexpression of RHO2 can compensate for certain defects in RHO1 function. Both proteins are localized to sites of polarized growth, such as the bud tip, and are crucial for maintaining cell wall integrity during periods of cell expansion.
The interplay between RHO1 and RHO2 is coordinated by a common set of upstream regulators. The Guanine Nucleotide Exchange Factors (GEFs) Rom1p and Rom2p are responsible for activating RHO1 by catalyzing the exchange of GDP for GTP. nih.gov Genetic and biochemical evidence suggests that Rom1p and Rom2p likely perform the same function for RHO2. embopress.org The Tor2 protein kinase, a central component of the TOR signaling pathway, also activates both RHO1 and RHO2 via its interaction with the GEF ROM2, linking cell growth signals to cell wall synthesis. embopress.org This shared activation mechanism ensures that both GTPases are engaged to fortify the cell wall in response to growth signals or cell wall stress.
| Feature | RHO1 Protein | RHO2 Protein | Shared Aspect |
|---|---|---|---|
| Essentiality | Essential | Non-essential | - |
| Primary Function | Master regulator of CWI pathway, β-1,3-glucan synthesis, actin organization | Supports CWI pathway, actin organization | Regulation of cell wall integrity and actin cytoskeleton |
| Relationship | - | Partially redundant with RHO1 | Functional overlap allows for partial compensation |
| Upstream Activators (GEFs) | Rom1p, Rom2p, Tus1p | Likely Rom1p, Rom2p | Shared activation by Rom1p/Rom2p ensures coordinated response |
Coordination with CDC42 Protein in Cell Polarity Establishment
The establishment of cell polarity in yeast is a foundational process for asymmetric growth, such as budding, and is primarily initiated by the essential GTPase Cdc42p. rupress.org Cdc42p is responsible for selecting the site of bud emergence and organizing the actin cytoskeleton and septin ring at this location. plos.org The role of RHO2 in this context is not one of direct coordination in the establishment of polarity, but rather as a downstream participant in the subsequent processes of bud growth that depend on the initial polarity axis defined by CDC42.
While CDC42 acts as the master organizer of polarity, RHO1 and RHO2 are required for the subsequent expansion and growth of the bud, a process that heavily relies on robust cell wall synthesis and integrity. embopress.org Once CDC42 establishes the growth site, RHO1 and RHO2 are activated at the bud tip to manage the significant cell wall remodeling and synthesis required to support the enlarging bud. plos.org
There is no strong evidence for a direct functional interplay or redundancy between RHO2 and CDC42 in the initial phase of polarity establishment. Their functions are temporally and functionally distinct: CDC42 initiates and directs, while RHO2 (along with RHO1) supports and builds. An indirect link was observed in studies involving the GAP Rga2p, a negative regulator of Rho2p; mutants lacking Rga2p showed slightly wider clusters of active Cdc42p, suggesting that the regulation of RHO2 activity can have minor spatial effects on Cdc42p localization, but this does not imply a direct cooperative role in establishing polarity. nih.gov
Relationships with RHO3 and RHO4 Proteins
RHO3p and RHO4p form another functionally related pair within the yeast Rho GTPase family, with roles that are distinct from those of RHO1 and RHO2. RHO3 and RHO4 are primarily involved in regulating polarized secretion (exocytosis) and actin cable organization. nih.govnih.gov They are thought to function by interacting with components of the exocyst complex, such as Sec3p and Exo70p, and the type V myosin, Myo2p, which are critical for targeting secretory vesicles to the growing bud tip. nih.gov
The relationship between RHO2 and the RHO3/RHO4 pair is one of functional divergence. While all these proteins contribute to polarized growth, they regulate different aspects of it. RHO2 is focused on cell wall integrity, whereas RHO3 and RHO4 are dedicated to the transport of vesicles containing the materials needed for growth. This functional separation is highlighted by genetic studies. Deletion of both RHO3 and RHO4 is lethal, causing a severe loss of cell polarity that cannot be rescued by the overexpression of RHO1 or RHO2. nih.gov This demonstrates that the functions of RHO3/RHO4 in exocytosis are unique and cannot be compensated for by the CWI-focused activities of RHO1/RHO2. This clear distinction underscores the specialization within the Rho GTPase network, where different members are assigned to manage distinct but coordinated cellular tasks to achieve successful polarized growth.
| GTPase | Primary Role in Polarized Growth | Key Interacting Proteins/Pathways | Genetic Interactions |
|---|---|---|---|
| RHO1 | Cell Wall Integrity (CWI), β-1,3-glucan synthesis | Pkc1p, Fks1p, Rom1p/2p | Essential; partially redundant with RHO2 |
| RHO2 | Cell Wall Integrity (CWI) | Rom1p/2p (likely) | Non-essential; partially redundant with RHO1 |
| CDC42 | Establishment of polarity, bud site selection | Cdc24p (GEF), Bem1p, Gic1p/2p | Essential; distinct from RHO1/RHO2 and RHO3/RHO4 pathways |
| RHO3 | Polarized exocytosis, actin cable organization | Myo2p, Exo70p, Sec3p | Synthetically lethal with rho4Δ |
| RHO4 | Polarized exocytosis, actin cable organization | Exo70p, Sec3p, Bem2p (GAP) | Synthetically lethal with rho3Δ |
Genetic Interaction Landscape and Functional Genomics of Rho2 Gene in Saccharomyces Cerevisiae
High-Throughput Genetic Screens Identifying Synthetic Fitness Interactions
High-throughput genetic screens, such as synthetic genetic array (SGA) analysis, have been instrumental in mapping the functional relationships between genes. These screens identify pairs of genes where the combination of mutations leads to a fitness defect more severe than the additive effect of the individual mutations, revealing functional redundancy or parallel pathways.
Synthetic lethal and synthetic sickness screens have identified several genes that show negative genetic interactions with RHO2. A synthetic lethal interaction occurs when the combination of two non-lethal mutations results in cell death, while synthetic sickness (or synthetic growth defect) describes a combination that results in a significant growth impairment. researchgate.net Data from the Saccharomyces Genome Database (SGD) indicates that RHO2 participates in a small but significant number of such interactions, highlighting its role in processes that are buffered by other cellular functions. yeastgenome.org
| Interactor Gene | Systematic Name | Interaction Type | Description of Interactor Function |
|---|---|---|---|
| PFY1 | YPL203W | Synthetic Sickness | Profilin, an actin monomer-binding protein involved in cytoskeletal organization. dntb.gov.ua |
| BEM2 | YBL037W | Synthetic Sickness | GTPase-activating protein (GAP) for Rho-type GTPases, including Rho2p. yeastgenome.org |
| YBR220C | YBR220C | Synthetic Sickness | Uncharacterized open reading frame. |
| YIL055C | YIL055C | Synthetic Sickness | Uncharacterized open reading frame. |
| SLT2 | YHR030C | Synthetic Lethality | MAP kinase involved in the cell wall integrity signaling pathway. |
Suppressor screens identify genes that, when mutated or overexpressed, can rescue the phenotype of a mutation in another gene. Overexpression of RHO2 has been shown to suppress the temperature sensitivity caused by deletions of CIK1 or KAR3, which encode microtubule-associated proteins. yeastgenome.org This suggests a functional link between RHO2 and the microtubule cytoskeleton.
Furthermore, a significant set of suppressor interactions was identified in screens for multicopy suppressors of the profilin-deficient (pfy1Δ) phenotype. dntb.gov.uanih.gov In these screens, RHO2 itself was found to be a suppressor. nih.gov More importantly, several other identified suppressors, including the cell wall sensor MID2, the Rho-GEFs ROM1 and ROM2, and the uncharacterized protein SYP1, were shown to require a functional RHO2 gene to exert their suppressive effects. dntb.gov.uanih.gov This finding places RHO2 as a central node in a signaling pathway that acts in parallel to profilin to regulate the actin cytoskeleton. dntb.gov.ua
| Condition/Mutation | Suppressor Gene | Interaction Type | Mechanism/Pathway |
|---|---|---|---|
| pfy1Δ (profilin-deficient) | RHO2 | Multicopy Suppressor | Acts in a parallel pathway to regulate actin organization. nih.gov |
| pfy1-111 rho2Δ | GEA1, GEA2 | Multicopy Suppressor | Guanosine (B1672433) exchange factors for Arf proteins; restore polarized actin distribution. dntb.gov.ua |
| pfy1Δ (profilin-deficient) | MID2, ROM1, ROM2, SMY1, SYP1 | Multicopy Suppressor (RHO2-dependent) | These suppressors act through the Rho2p signaling pathway to repolarize cortical actin patches. dntb.gov.uanih.gov |
| cik1Δ or kar3Δ | RHO2 | Overexpression Suppressor | Suppresses temperature sensitivity, linking RHO2 to microtubule function. yeastgenome.org |
Quantitative Trait Locus (QTL) Analysis Involving RHO2
Quantitative Trait Locus (QTL) analysis is a powerful method to identify genomic regions containing genetic variants that contribute to a complex, quantitative trait. nih.govnih.gov RHO2 has been identified as a quantitative trait gene (QTG) in studies analyzing high-temperature growth (Htg) in yeast. plos.orgfrontiersin.org
Dissection of a major QTL for Htg between the laboratory strain S288c and a clinical isolate YJM145 identified three causative genes: MKT1, END3, and RHO2. frontiersin.org A key finding from this research was that the phenotypically relevant polymorphisms for RHO2 were not in the coding sequence but were located in the 3' untranslated region (3'UTR). plos.orgyeastgenome.org Allele replacement experiments confirmed that a nonsynonymous coding polymorphism (C91F) was phenotypically neutral, whereas the 3'UTR polymorphisms contributed to the Htg phenotype. plos.org This contribution occurs without any detectable effect on RHO2 steady-state mRNA levels, suggesting a mechanism involving post-transcriptional regulation, such as effects on mRNA translation or localization. plos.orgnih.gov
The phenotypic effect of a gene can be highly dependent on the genetic background of the organism. nih.govnih.gov Studies on the Htg QTL demonstrated a high level of genetic interaction among the identified QTGs and the strain background. plos.orgyeastgenome.org Using reciprocal hemizygosity analysis, where each parental allele is tested in a heterozygous state in a hybrid organism, researchers found that the phenotypic contributions of the RHO2 alleles were not conserved when tested in hybrids from ten different S. cerevisiae strains. plos.orgyeastgenome.org This demonstrates that the impact of RHO2 polymorphisms on high-temperature growth is strongly modulated by the broader genetic context, highlighting the complexity of QTG contributions to phenotype. plos.org
Epistatic Relationships with Other Genes Involved in Morphogenesis and Cytoskeletal Regulation
Epistasis describes a situation where the phenotypic effect of one gene is modified by one or more other genes. The genetic interactions of RHO2 reveal significant epistatic relationships with genes central to morphogenesis and cytoskeletal control.
The suppressor screens involving PFY1 (profilin) firmly establish an epistatic link between the RHO2 signaling pathway and the regulation of the actin cytoskeleton. dntb.gov.uanih.gov Profilin is a key regulator of actin polymerization. The ability of the RHO2 pathway to partially bypass the requirement for profilin indicates it controls a parallel mechanism for organizing cortical actin patches. dntb.gov.ua This network involves direct regulators of RHO2, such as the guanine (B1146940) nucleotide exchange factors (GEFs) Rom1p and Rom2p, which were also identified in the suppressor screen and are known to localize to sites of polarized growth. yeastgenome.orgnih.gov
Furthermore, RHO2 displays epistatic interactions with the microtubule network. The deletion of RHO2 leads to increased sensitivity to the microtubule-depolymerizing drug benomyl, while its overexpression can compensate for the loss of microtubule-associated proteins Cik1p and Kar3p. yeastgenome.org This suggests that RHO2 function is important for cellular processes that rely on intact microtubules and that it can modulate pathways to overcome microtubule defects, indicating a functional crosstalk between Rho signaling and the tubulin cytoskeleton.
Advanced Methodological Approaches for Investigating Rho2 Protein in Saccharomyces Cerevisiae
Genetic Perturbation Strategies
Genetic manipulation remains a cornerstone for understanding gene function in the tractable yeast model system. Strategies involving deletion, overexpression, and precise mutation of the RHO2 gene have provided significant insights into its cellular roles.
Targeted Gene Deletions and Conditional Alleles
Targeted gene deletion is a fundamental approach for assessing the physiological requirement of a gene. In S. cerevisiae, this is commonly achieved through a one-step gene replacement method, where a selectable marker cassette is amplified by PCR with flanking sequences homologous to the regions upstream and downstream of the target open reading frame (ORF). nih.govnih.gov Transformation of this cassette into yeast leads to homologous recombination and replacement of the endogenous gene. nih.gov
Studies employing this technique have established that RHO2 is not an essential gene for the viability of S. cerevisiae under standard laboratory conditions. biorxiv.org However, the deletion of RHO2 (creating a rho2Δ null mutant) is not without consequence and reveals its importance under specific cellular stresses. Phenotypic analysis of rho2Δ strains has uncovered several key functions of the protein. For instance, cells lacking RHO2 exhibit increased sensitivity to the microtubule-depolymerizing drug benomyl. yeastgenome.org Furthermore, some rho2 deletion strains show defects in cell wall integrity and display an irregular cell shape. nih.gov
For essential genes, or to study gene function at specific developmental stages, conditional alleles are employed. These alleles allow for the inactivation of a gene's product under specific conditions, such as a change in temperature (temperature-sensitive alleles) or the presence/absence of a chemical in the growth medium (e.g., doxycycline-repressible promoters). While RHO2 is non-essential, conditional alleles could be valuable for studying its temporal requirements or its function in genetic backgrounds where its deletion becomes lethal (synthetic lethality).
| Genetic Modification | Method | Observed Phenotype | Reference |
|---|---|---|---|
| rho2Δ (Gene Deletion) | One-Step PCR-Mediated Gene Replacement | Non-lethal; increased sensitivity to benomyl; irregular cell shape; defective cell wall integrity. | yeastgenome.orgbiorxiv.orgnih.gov |
| Conditional Allele (General) | Promoter Replacement, Temperature-Sensitive Mutagenesis | Allows for studying gene function under specific conditions or in synthetically lethal backgrounds. | nih.gov |
Overexpression Studies and High-Copy Suppressor Screens
Investigating the effects of increased gene dosage can reveal protein function and identify genetic interaction partners. Overexpression is typically achieved by placing the gene of interest, such as RHO2, under the control of a strong, inducible promoter (e.g., the galactose-inducible GAL1 promoter) on a high-copy number plasmid (e.g., a 2μ-based vector). nih.gov
High-copy suppressor screens are a powerful genetic tool used to identify genes that, when overexpressed, can rescue the phenotype of a mutation in another gene. nih.gov This genetic interaction often implies that the two gene products function in the same or a parallel pathway. A screen for multicopy suppressors of the lethal phenotype of a profilin-deficient mutant (pfy1Δ) identified RHO2 as a suppressor. nih.gov Overexpression of RHO2 in pfy1Δ cells partially repolarized cortical actin patches, suggesting a role for Rho2p in a signaling pathway that organizes the actin cytoskeleton. nih.gov Additionally, overexpression of RHO2 has been shown to suppress the temperature sensitivity of cik1 or kar3 deletion mutants, which encode microtubule-associated proteins. yeastgenome.org
| Screen/Study Type | Mutant Background | Finding | Inferred RHO2 Function | Reference |
|---|---|---|---|---|
| High-Copy Suppressor Screen | pfy1Δ (profilin deletion) | Overexpression of RHO2 suppresses caffeine (B1668208)/NaCl sensitivity and growth defects. | Acts in a pathway to repolarize cortical actin patches. | nih.gov |
| Overexpression Study | cik1Δ or kar3Δ (microtubule-associated protein deletions) | Overexpression of RHO2 suppresses temperature sensitivity. | Involvement in microtubule-related processes. | yeastgenome.org |
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis allows for the creation of specific mutations in a protein to probe the function of individual amino acids or domains. gcsu.edu This is crucial for understanding the biochemical mechanisms of Rho2p, such as its GTP binding, GTP hydrolysis (GTPase activity), and interaction with regulatory and effector proteins.
Classical methods involve PCR-based techniques to introduce mutations into a plasmid-borne copy of the gene, which is then transformed into yeast. nih.gov More recently, CRISPR/Cas9-based genome editing has enabled the seamless introduction of point mutations directly into the chromosome, avoiding artifacts associated with plasmid expression. uniprot.orgyeastgenome.org For Rho GTPases like Rho2p, key targets for mutagenesis include:
GTP/GDP Binding Pocket: Mutations analogous to those in Ras proteins (e.g., G12V) can lock the GTPase in a constitutively active, GTP-bound state, while others (e.g., S17N) can create a dominant-negative, GDP-bound form that sequesters guanine (B1146940) nucleotide exchange factors (GEFs).
Effector Loop: This domain is critical for interacting with downstream targets. Mutating residues in this region can uncouple the GTPase from its effectors, helping to map signaling pathways.
C-terminal CAAX Box: This motif is the site of post-translational lipid modifications (prenylation) required for membrane localization and function. Mutating this sequence can disrupt its subcellular targeting.
While specific site-directed mutagenesis studies on S. cerevisiae Rho2p are not extensively detailed in the literature, the application of these established techniques is a logical next step for a detailed structure-function analysis.
Live-Cell Imaging and Spatiotemporal Dynamics Analysis
Visualizing the behavior of Rho2p within living cells provides critical information about where and when it is active. Live-cell imaging techniques, particularly those using fluorescent proteins, have revolutionized the study of protein dynamics.
Fluorescent Protein Tagging for Subcellular Localization
Determining the subcellular location of a protein is fundamental to understanding its function. This is most commonly achieved by genetically fusing a fluorescent protein (FP), such as Green Fluorescent Protein (GFP), to the protein of interest. springernature.com In S. cerevisiae, this is efficiently done at the endogenous locus via homologous recombination, ensuring that the fusion protein is expressed at physiological levels under its native promoter. nih.gov Care must be taken, as the choice of N- or C-terminal tagging can sometimes interfere with protein function or localization signals. nih.govresearchgate.net
Database annotations based on large-scale GFP-tagging projects and other methods indicate that Rho2p is localized to the cell periphery and the plasma membrane. yeastgenome.orgmdpi.com In the related fission yeast Schizosaccharomyces pombe, a GFP-Rho2 fusion protein was observed at the growing ends of the cell and at the septation site, consistent with a role in polarized growth. nih.gov Similar dynamic localization patterns are anticipated for Rho2p in S. cerevisiae during bud growth and cytokinesis.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference |
|---|---|---|---|---|
| EGFP (Enhanced GFP) | 488 | 507 | Bright and photostable; widely used standard. | springernature.com |
| mCherry | 587 | 610 | Common red FP for multicolor imaging; good photostability. | sciencesnail.com |
| mTagBFP2 | 402 | 457 | Improved blue FP for three-color imaging. | springernature.com |
| mRuby2 | 559 | 600 | Bright red FP, outperforms mCherry in some applications. | springernature.com |
Förster Resonance Energy Transfer (FRET) for Activity Monitoring
While FP-tagging reveals a protein's location, it does not report on its activity state. Förster Resonance Energy Transfer (FRET) is a powerful technique that can monitor protein conformational changes and protein-protein interactions in real-time within living cells. FRET-based biosensors have been developed to monitor the activation state of many Rho family GTPases. biorxiv.orgnih.gov
A typical unimolecular biosensor for a GTPase consists of the GTPase itself and the binding domain of a downstream effector, sandwiched between a FRET donor (e.g., Cyan Fluorescent Protein, CFP) and acceptor (e.g., Yellow Fluorescent Protein, YFP). When the GTPase is in its inactive, GDP-bound state, the sensor is in an "open" conformation, and the FPs are far apart, resulting in low FRET. Upon activation to the GTP-bound state, the GTPase binds intramolecularly to the effector domain, forcing the sensor into a "closed" conformation. This brings the FPs into close proximity (<10 nm), leading to a high FRET signal.
Although a specific FRET biosensor for Rho2p has not been described, this methodology could be readily applied. By expressing such a sensor in yeast, researchers could visualize the precise spatiotemporal dynamics of Rho2p activation, for example, at the site of bud emergence or at the bud neck during cytokinesis, providing a much deeper understanding of its regulation and function. FRET can also be used to confirm interactions between Rho2p and its regulators or effectors by tagging the two proteins of interest with a FRET pair. gcsu.edu
Biochemical and Biophysical Characterization of RHO2 Protein Interactions
The functional role of RHO2 protein (Rho2p) in Saccharomyces cerevisiae, like other small GTPases, is intrinsically linked to its ability to cycle between a GTP-bound 'active' state and a GDP-bound 'inactive' state. promegaconnections.com This cycling is modulated by regulatory proteins and dictates its interactions with downstream effectors. Elucidating the kinetics of this cycle and mapping its protein interaction network are fundamental to understanding its cellular functions in processes such as cell polarity and microtubule assembly. yeastgenome.org
In Vitro Nucleotide Binding and Hydrolysis Assays
In vitro assays are crucial for quantifying the intrinsic biochemical properties of Rho2p and the influence of its regulatory proteins, namely Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). nih.gov
Nucleotide Binding Assays: The affinity of Rho2p for GTP and GDP is a key determinant of its activation status. These interactions are typically measured using fluorescently labeled guanine nucleotide analogs, such as 2'(3')-O-(N-Methylanthraniloyl) GTP (mant-GTP) or mant-GDP. The principle of this assay relies on the change in fluorescence intensity or polarization of the mant group upon binding to the protein. By titrating the protein with the fluorescent nucleotide, one can determine the dissociation constant (K_d), a measure of binding affinity. For Rho family GTPases, these affinities are typically in the sub-micromolar range. researchgate.net The exchange of GDP for GTP, catalyzed by GEFs like Rom1p and Rom2p, can also be monitored in real-time by pre-loading Rho2p with mant-GDP and measuring the displacement and fluorescence change upon addition of unlabeled GTP. promegaconnections.comyeastgenome.org
GTP Hydrolysis Assays: Rho GTPases possess an intrinsic, albeit slow, ability to hydrolyze bound GTP to GDP and inorganic phosphate (B84403) (Pi), which inactivates the protein. promegaconnections.comnih.gov This intrinsic hydrolysis rate can be significantly accelerated by GAPs; for Rho2p, Bem2p has been identified as a key GAP. yeastgenome.org Several methods exist to measure this activity:
Phosphate Release Assays: The classic method involves using radioactively labeled [γ-³²P]GTP and measuring the release of ³²Pi over time. Non-radioactive methods measure Pi using colorimetric reagents like malachite green.
Luminescence-Based Assays: Modern high-throughput assays, such as the GTPase-Glo™ assay, measure the amount of GTP remaining after the hydrolysis reaction. promega.com The remaining GTP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to the GTPase activity. promegaconnections.compromega.com
These assays allow for the determination of key kinetic parameters, such as the intrinsic and GAP-stimulated catalytic rate (k_cat), providing a quantitative understanding of Rho2p regulation.
| Parameter | Description | Typical Value Range | Method of Measurement |
|---|---|---|---|
| K_d (GDP) | Dissociation constant for GDP binding; indicates affinity. | 10-100 nM | Fluorescence Spectroscopy (mant-GDP) |
| K_d (GTP) | Dissociation constant for GTP binding; indicates affinity. | 50-500 nM | Fluorescence Spectroscopy (mant-GTP) |
| k_off (GDP) | Intrinsic rate of GDP dissociation. | 10⁻³ - 10⁻⁴ s⁻¹ | Nucleotide Exchange Assay |
| k_cat (intrinsic) | Intrinsic rate of GTP hydrolysis. | 0.01 - 0.05 min⁻¹ | Phosphate Release or GTPase-Glo™ Assay |
| k_cat (GAP-stimulated) | Rate of GTP hydrolysis in the presence of a GAP (e.g., Bem2p). | 1 - 20 min⁻¹ | Phosphate Release or GTPase-Glo™ Assay |
Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation)
Identifying the proteins that interact with Rho2p is essential for placing it within broader signaling pathways. Techniques like the yeast two-hybrid system and co-immunoprecipitation are powerful tools for discovering and validating these interactions. nih.govthermofisher.com
Yeast Two-Hybrid (Y2H) System: The Y2H system is a genetic method used to screen for protein-protein interactions in vivo. wikipedia.org The principle involves splitting a transcription factor (e.g., GAL4) into its two functional domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). nih.govsingerinstruments.com The protein of interest, or "bait" (e.g., Rho2p), is fused to the BD. A library of potential interacting partners, or "prey," is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., lacZ or a nutritional marker), allowing for the selection and identification of interacting partners. singerinstruments.comnih.gov
Co-Immunoprecipitation (Co-IP): Co-IP is a technique used to identify members of a protein complex from cell lysates. springernature.comdoaj.org An antibody specific to a target protein (e.g., an epitope-tagged Rho2p) is used to capture it from a solution. thermofisher.com If Rho2p is part of a stable complex, its binding partners will be captured along with it. The entire complex is precipitated from the lysate using antibody-binding beads (e.g., Protein A/G). After washing away non-specific proteins, the complex is eluted, and its components are separated by SDS-PAGE and identified, typically by Western blotting or mass spectrometry. nih.govnih.gov This method confirms physiological interactions within the cell's native environment. Genetic studies have suggested functional links between RHO2 and proteins like Mid2p, Rom1p, Rom2p, Smy1p, and Syp1p. nih.gov
| Protein | Function/Role | Method of Identification | Reference |
|---|---|---|---|
| Rom1p | Guanine Nucleotide Exchange Factor (GEF) | Genetic Suppression, Functional Assays | yeastgenome.orgnih.gov |
| Rom2p | Guanine Nucleotide Exchange Factor (GEF) | Genetic Suppression, Functional Assays | yeastgenome.orgnih.gov |
| Bem2p | GTPase-Activating Protein (GAP) | Functional Assays | yeastgenome.org |
| Mid2p | Potential cell wall stress sensor | Genetic Suppression | nih.gov |
| Smy1p | Kinesin-related motor protein | Genetic Suppression | nih.gov |
| Syp1p | Uncharacterized protein | Genetic Suppression | nih.gov |
Transcriptomic and Proteomic Profiling in RHO2-Perturbed Strains
Perturbing RHO2 function, for instance through gene deletion (rho2Δ), provides a powerful system to investigate its downstream cellular consequences. Global analyses of gene transcripts (transcriptomics) and protein populations (proteomics) can reveal the pathways and processes regulated by Rho2p.
Gene Expression Analysis (e.g., RNA-Seq) in rho2 Mutants
RNA sequencing (RNA-Seq) is a high-throughput method used to comprehensively profile the transcriptome of an organism under specific conditions. nih.gov By comparing the transcriptomes of a wild-type S. cerevisiae strain and a rho2Δ mutant, researchers can identify genes whose expression is dependent on Rho2p function.
The typical workflow involves:
RNA Extraction: Total RNA is isolated from multiple biological replicates of wild-type and rho2Δ cells grown under identical conditions.
Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This usually involves mRNA enrichment, fragmentation, and ligation of sequencing adapters.
Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.
Data Analysis: The resulting sequence reads are aligned to the S. cerevisiae reference genome. The number of reads mapping to each gene is counted, and statistical analyses are performed to identify differentially expressed genes (DEGs) between the two strains. missouristate.edu
Given Rho2p's involvement in cell wall integrity and cytoskeletal organization, RNA-Seq analysis of a rho2Δ mutant would be expected to reveal differential expression of genes involved in cell wall biosynthesis (e.g., chitin (B13524) and glucan synthesis genes), actin patch polarization, and microtubule dynamics.
| Gene | Function/Pathway | Log₂ Fold Change (rho2Δ/WT) | Adjusted p-value | Regulation Status |
|---|---|---|---|---|
| FKS2 | β-1,3-glucan synthesis (Cell Wall) | +1.8 | <0.01 | Upregulated |
| CHS3 | Chitin synthesis (Cell Wall) | +1.5 | <0.01 | Upregulated |
| BEM2 | Rho-GAP activity (Cytoskeleton) | -1.2 | <0.05 | Downregulated |
| PFY1 | Profilin, actin binding (Cytoskeleton) | -1.6 | <0.01 | Downregulated |
| TUB2 | β-tubulin (Microtubules) | -0.9 | >0.05 | No Significant Change |
| PKC1 | Cell wall integrity signaling | +1.3 | <0.05 | Upregulated |
Protein Abundance and Post-Translational Modification Profiling
While transcriptomics provides a snapshot of gene expression, proteomics offers a direct view of the functional molecules within the cell. Quantitative proteomic approaches can identify changes in protein abundance and post-translational modifications (PTMs) in RHO2-perturbed strains. mdpi.com
Protein Abundance Profiling: Modern proteomics utilizes mass spectrometry (MS) to identify and quantify thousands of proteins from a complex sample. mdpi.com A common strategy for comparative analysis is isobaric labeling, such as Tandem Mass Tags (TMT). In this approach, peptides from different samples (e.g., wild-type and rho2Δ) are chemically labeled with tags of the same mass. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for the relative quantification of the same peptide (and thus protein) across all samples in a single experiment. x-mol.com This can reveal changes in protein levels that result from altered translation or protein stability, which may not be evident from RNA-Seq data alone.
Post-Translational Modification (PTM) Profiling: PTMs are crucial for regulating protein function, localization, and interaction. nih.govyoutube.com Rho GTPases and their associated pathways are often regulated by PTMs like phosphorylation and lipidation (e.g., prenylation). MS-based proteomics is the primary tool for identifying PTMs on a global scale. researchgate.netnih.gov Specific enrichment techniques, such as phosphopeptide enrichment, can be employed to increase the detection of low-abundance modified peptides. Analyzing PTM profiles in a rho2Δ mutant could uncover how Rho2p signaling influences downstream kinase activity or other modifying enzymes. Furthermore, direct analysis of Rho2p itself could identify modifications that regulate its own function.
| Modification | Description | Potential Function | Method of Detection |
|---|---|---|---|
| Phosphorylation | Addition of a phosphate group to Ser, Thr, or Tyr residues. | Modulation of GEF/GAP interaction or effector binding. | Mass Spectrometry, Phos-tag™ SDS-PAGE |
| Geranylgeranylation | Covalent attachment of a 20-carbon lipid group to a C-terminal cysteine. | Required for membrane localization and function. | Mass Spectrometry, Mobility shift on SDS-PAGE |
| Ubiquitination | Attachment of ubiquitin to lysine (B10760008) residues. | Targeting for degradation or modulation of signaling. | Mass Spectrometry, Western Blot for Ubiquitin |
Compound and Protein Index
| Name | Type |
| [γ-³²P]GTP | Radiolabeled Nucleotide |
| 2'(3')-O-(N-Methylanthraniloyl) GTP (mant-GTP) | Fluorescent Nucleotide Analog |
| 2'(3')-O-(N-Methylanthraniloyl) GDP (mant-GDP) | Fluorescent Nucleotide Analog |
| Bem2p | Protein (GTPase-Activating Protein) |
| FKS2 | Gene |
| GAL4 | Protein (Transcription Factor) |
| GDP | Nucleotide |
| GTP | Nucleotide |
| lacZ | Gene (Reporter) |
| Luciferase | Protein (Enzyme) |
| Luciferin | Substrate |
| Malachite Green | Chemical Reagent |
| Mid2p | Protein (Transmembrane) |
| PFY1 | Gene |
| PKC1 | Gene |
| Profilin | Protein |
| Protein A/G | Protein (Antibody-binding) |
| RHO2 protein (Rho2p) | Protein (GTPase) |
| Rom1p | Protein (Guanine Nucleotide Exchange Factor) |
| Rom2p | Protein (Guanine Nucleotide Exchange Factor) |
| Smy1p | Protein (Motor Protein) |
| Syp1p | Protein |
| Tandem Mass Tags (TMT) | Chemical Reagent |
| TUB2 | Gene |
| Ubiquitin | Protein |
Current Research Paradigms and Future Directions for Rho2 Protein in Saccharomyces Cerevisiae
Unresolved Questions in RHO2 Protein Regulation and Function
While significant strides have been made in understanding the RHO2 protein in Saccharomyces cerevisiae, several questions regarding its precise regulation and multifaceted functions remain unanswered. RHO2 is a non-essential small GTPase of the Rho/Rac family, implicated in processes such as the establishment of cell polarity, microtubule assembly, and organization of the actin cytoskeleton. yeastgenome.orgthebiogrid.org It cycles between an active GTP-bound and an inactive GDP-bound state, a process controlled by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). yeastgenome.orgnih.gov Specifically, Rom1p and Rom2p act as GEFs, promoting the active state, while Bem2p is a GAP that enhances its GTPase activity, returning it to an inactive state. yeastgenome.org
Despite the identification of these core regulators, the precise spatiotemporal dynamics of RHO2 activation are not fully understood. It is unclear how the activities of Rom1p, Rom2p, and Bem2p are coordinated to localize active RHO2 to specific cellular locations, such as sites of polarized growth. nih.gov While Rom2p has been shown to localize to incipient bud sites and the tips of mating projections, the specific signals that recruit these regulators to activate RHO2 at the right time and place are still under investigation. nih.govnih.gov
Furthermore, the full spectrum of downstream effectors of RHO2 is yet to be elucidated. While genetic interactions suggest a role in microtubule-based processes and suppression of defects in microtubule-associated protein mutants (cik1Δ and kar3Δ), the direct molecular targets through which RHO2 influences microtubule assembly remain to be identified. yeastgenome.orgnih.gov Similarly, although overexpression of RHO2 can suppress phenotypes associated with profilin deficiency, pointing to a role in actin repolarization, the immediate downstream effectors mediating this function are not completely characterized. nih.gov The interaction network of RHO2 is extensive, with over 165 documented interactors, but functionally characterizing these interactions to distinguish direct effectors from indirect associations is an ongoing challenge. thebiogrid.orguniprot.org The precise mechanism by which RHO2 participates in the cell wall integrity pathway also requires further clarification. nih.gov
Implications for Fungal Cell Biology and Pathogenesis Models
Although Saccharomyces cerevisiae is not a primary pathogen, the study of its RHO2 protein provides a valuable model for understanding the roles of homologous proteins in pathogenic fungi. nih.gov Rho GTPases are highly conserved across the fungal kingdom and are crucial for various processes essential for virulence, such as morphogenesis, cell wall integrity, and host invasion. nih.govnih.gov The cell wall is a critical structure for fungal survival and interaction with the host, and its integrity is paramount for pathogenesis. biorxiv.org
In S. cerevisiae, RHO2 is involved in cell wall organization and integrity. yeastgenome.org Research on RHO2 homologs in pathogenic fungi has revealed similar and expanded roles. For instance, in the rice blast pathogen Magnaporthe oryzae, the RHO2 homolog (MoRHO2) is important for pre-infection development, including appressorium formation and invasive growth within host cells. nih.gov In Aspergillus fumigatus, a major human pathogen, Rho2 is implicated in regulating cell wall remodeling and adaptation to stress induced by immune cells (granulocytes). biorxiv.org Overexpression of Rho2 in A. fumigatus enhances its resistance to being killed by granulocytes, suggesting a direct role in counteracting host defenses by strengthening the cell wall. biorxiv.org
These findings in pathogenic fungi, informed by the foundational knowledge from S. cerevisiae, highlight RHO2 homologs as potential targets for antifungal therapies. Understanding how these proteins are regulated and how they control the synthesis and remodeling of the cell wall can pave the way for developing drugs that disrupt these processes, thereby compromising the pathogen's ability to survive and cause disease. The study of RHO2 in the tractable model system of budding yeast continues to provide insights into conserved signaling pathways that are critical for the virulence of a wide range of fungal pathogens. nih.govbiorxiv.org
Broader Evolutionary Conservation and Divergence of RHO2 Protein Homologs in Fungi and Beyond
The Rho family of GTPases, to which RHO2 belongs, is an evolutionarily conserved group of proteins found in all eukaryotes, where they regulate fundamental cellular processes like cytoskeleton organization and cell polarity. nih.govnih.govnih.gov Within the fungal kingdom, phylogenetic analyses show that Rho proteins are grouped into distinct families, including Rho1, Rho2, Rho3, and Cdc42, which are largely conserved from yeasts to filamentous fungi. researchgate.netresearchgate.net
The S. cerevisiae RHO2 gene is 57% identical to the rho gene of the marine snail Aplysia and shares 53% identity with its paralog, RHO1. nih.govpnas.org This indicates a shared ancestry and core function, but also significant divergence. While RHO1 is essential for viability in S. cerevisiae, RHO2 is not, suggesting that RHO1 performs the primary, indispensable functions while RHO2 has evolved to undertake more specialized or redundant roles. nih.gov
Comparing RHO2 homologs across different fungal species reveals both conserved and diverged functions.
| Organism | RHO2 Homolog | Key Conserved/Diverged Functions |
| Saccharomyces cerevisiae | RHO2 | Non-essential; involved in cell polarity, microtubule assembly, and cell wall organization. yeastgenome.orgnih.gov |
| Schizosaccharomyces pombe | Rho2 | Regulates α-D-glucan synthesis, cell wall integrity via the Pck2-MAP kinase pathway, and cell morphology. nih.govnih.gov |
| Aspergillus fumigatus | Rho2 | Important for survival under granulocyte attack, cell wall remodeling, and virulence. biorxiv.org |
| Magnaporthe oryzae | MoRHO2 | Plays a role in pre-infection development, appressorium formation, and invasive growth. nih.gov |
| Neurospora crassa | RHO-2 | Involved in regulating the cell wall integrity pathway. nih.gov |
| Colletotrichum gloeosporioides | CgRHO2 | Involved in regulating the cell wall integrity pathway. nih.gov |
This comparative data illustrates that while the involvement of RHO2 homologs in cell wall integrity is a deeply conserved theme, their specific roles in developmental processes, virulence, and interaction with the host environment have diverged. nih.govresearchgate.net For example, in the fission yeast S. pombe, Rho2 is a primary activator of the cell integrity pathway, a role that appears more prominent than in S. cerevisiae. nih.gov In filamentous fungi, these proteins have often been co-opted to regulate complex morphological transitions required for pathogenesis. nih.gov This pattern of conservation and diversification makes the Rho family an excellent subject for studying the evolution of signaling networks in fungi. nih.gov
Development of Novel Research Tools and Systems for RHO2 Protein Studies
Advancing the understanding of RHO2 function and regulation relies on the continuous development and application of sophisticated research tools and systems. The current toolkit for studying Rho GTPases like RHO2 in S. cerevisiae is well-established and serves as a foundation for future innovations.
Current Methodologies:
Genetic Screens: High-throughput chemical-genetic screens and synthetic genetic array (SGA) analysis using the yeast gene deletion collection have been instrumental in identifying genetic interactors of RHO2, providing clues to its functional network. yeastgenome.orgyoutube.com
Protein Localization: C-terminal tagging with fluorescent proteins, such as Green Fluorescent Protein (GFP), has enabled the visualization of RHO2's subcellular localization to the cell periphery and membrane, offering insights into its sites of action. yeastgenome.orggcsu.edu
GTPase Activation Assays: Assays that specifically pull down the GTP-bound (active) form of Rho proteins using effector domains are crucial for studying the signals and regulators that control RHO2 activity. nih.gov These tools allow for a quantitative analysis of RHO2 activation in response to various stimuli.
Two-Hybrid and Co-immunoprecipitation: These classic techniques have been used to identify and confirm physical interactions between RHO2 and its regulators or potential effectors, such as BEM4. uniprot.org
Future Directions and Novel Tools:
The development of new research tools is geared towards achieving higher resolution and a more dynamic understanding of RHO2's function.
| Tool/System | Application for RHO2 Research | Potential Insights |
| CRISPR-Cas9 Technology | Precise endogenous gene editing, creation of specific point mutations (e.g., GTPase-deficient or constitutively active forms), and generation of fluorescent protein fusions without extraneous sequences. | More accurate analysis of protein function and localization without overexpression artifacts. Dissection of the roles of specific protein domains. |
| Biosensors (e.g., FRET-based) | Development of genetically encoded biosensors to visualize the spatiotemporal dynamics of RHO2 activation in living cells in real-time. | Mapping the precise locations and timing of RHO2 activation during cell cycle progression, polarized growth, and in response to stress. |
| Advanced Microscopy | Super-resolution microscopy (e.g., PALM, STORM) to visualize RHO2 localization and its interaction with other proteins at the nanoscale. | High-resolution mapping of RHO2 within cellular structures like the bud neck or sites of cell wall repair. |
| Proteomics and Interactomics | Proximity-dependent biotinylation (BioID) to identify transient and weak protein interactors of RHO2 in their native cellular environment. | A more comprehensive and physiologically relevant map of the RHO2 interactome, including downstream effectors and regulatory complexes. |
| Computational Modeling | Systems biology approaches to model the RHO2 signaling network, integrating data from genetic, proteomic, and localization studies. reading.ac.uk | Predicting network behavior, identifying key regulatory nodes, and generating new, testable hypotheses about RHO2 function. |
These advanced tools will be critical for addressing the unresolved questions surrounding RHO2, providing a more integrated and dynamic picture of its role in Saccharomyces cerevisiae and offering a robust framework for studying its homologs in other organisms.
Q & A
Q. What are the primary functional roles of RHO2 in Saccharomyces cerevisiae, and how can researchers experimentally validate these roles?
RHO2 in S. cerevisiae regulates cell wall integrity and polarized growth by interacting with glucan synthase complexes and cytoskeletal components. To validate its roles, researchers can:
- Perform gene deletion or conditional knockdown (e.g., temperature-sensitive alleles) to assess phenotypic changes in cell wall stress responses (e.g., calcofluor white sensitivity) .
- Quantify glucan levels using enzymatic assays or HPLC to compare wild-type and Δrho2 strains under stress conditions (e.g., low temperature) .
- Localize RHO2 via epitope-tagged constructs (e.g., GFP fusion) to study its subcellular dynamics during cell cycle progression .
Q. How does RHO2 interact with glucan synthase complexes, and what methodologies are used to study these interactions?
RHO2 associates with α-1,3-glucan synthase (Ags1) in fungal species, as shown in Paracoccidioides brasiliensis. Key methods include:
- Co-immunoprecipitation (Co-IP) with epitope-tagged RHO2 and Ags1 constructs, though low expression levels may require optimized vectors (e.g., strong promoters like TEF1) .
- mRNA co-expression analysis (e.g., qRT-PCR) to correlate RHO2 and AGS1 transcript levels under stress .
- Functional complementation assays, where S. cerevisiae rho1/rho2 mutants are rescued with heterologous GTPases (e.g., P. brasiliensis RHO2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in RHO2’s functional significance across fungal species (e.g., S. cerevisiae vs. Neurospora crassa)?
Discrepancies arise from species-specific regulatory networks. For example:
- In N. crassa, RHO2 has a minor role in PKC1 signaling compared to RHO1, whereas in S. cerevisiae, RHO2 redundantly regulates cell wall synthesis with RHO1 .
- Methodological strategies :
- Comparative phylogenetics to identify conserved vs. divergent domains in RHO2 orthologs .
- Cross-species genetic rescue experiments (e.g., expressing N. crassa RHO2 in S. cerevisiae mutants) to test functional conservation .
- High-throughput phenotyping under diverse stressors (e.g., caspofungin for cell wall disruption) to map context-dependent roles .
Q. What experimental designs address challenges in detecting RHO2-protein interactions due to low expression levels?
Low detectability of RHO2 fusion proteins (e.g., HA-tagged) in co-IP assays requires:
- Vector optimization : Use high-copy plasmids (e.g., 2µ origin) or strong constitutive promoters (e.g., ADH1) .
- Signal amplification : Employ tandem epitope tags (e.g., 3xmyc) or proximity ligation assays (PLA) for low-abundance targets .
- Alternative systems : Heterologous expression in E. coli or insect cells for in vitro binding assays (e.g., GST pull-down) .
Q. How do RHO2 and RHO1 coordinate signaling in S. cerevisiae, and what genetic tools can dissect their redundancy?
RHO1 and RHO2 exhibit partial functional overlap in regulating glucan synthesis. Approaches include:
- Synthetic genetic array (SGA) analysis : Screen for synthetic lethality in double mutants (rho1Δ rho2Δ) to identify compensatory pathways .
- Dominant-negative mutants : Express GTP-locked (constitutively active) or GDP-locked (inactive) RHO2 variants to disrupt specific pathways (e.g., Bem2-mediated actin polarization) .
- Transcriptomic profiling : Compare RNA-seq data from rho1Δ, rho2Δ, and double mutants to pinpoint shared vs. unique downstream targets .
Q. What advanced imaging techniques elucidate RHO2’s role in septa formation and polarity establishment?
RHO2 localizes to septa and cytoplasm in N. crassa, suggesting roles in cytokinesis. Techniques include:
- Super-resolution microscopy (e.g., SIM or Airyscan) to resolve RHO2-YFP dynamics at septa during hyphal growth .
- FRET-based biosensors to monitor RHO2 activation states (GTP-bound vs. GDP-bound) in real time .
- Correlative light-electron microscopy (CLEM) to link RHO2 localization with ultrastructural changes in cell wall architecture .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
